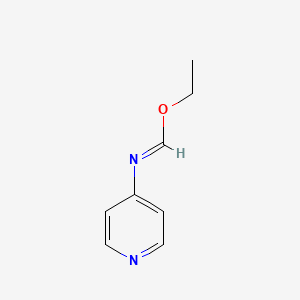

ethyl N-(pyridin-4-yl)carboximidate

Description

ethyl N-(pyridin-4-yl)carboximidate is a chemical compound belonging to the class of pyridine derivatives. It is known for its unique properties and is commonly used in various fields of scientific research, including medical, environmental, and industrial applications.

Properties

IUPAC Name |

ethyl N-pyridin-4-ylmethanimidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-2-11-7-10-8-3-5-9-6-4-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJAHNXHWRYCELC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC=NC1=CC=NC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80778437 | |

| Record name | Ethyl pyridin-4-ylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16705-92-3 | |

| Record name | Ethyl pyridin-4-ylmethanimidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80778437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl N-(pyridin-4-yl)carboximidate typically involves the reaction of pyridine derivatives with ethylamine under controlled conditions. One common method includes the use of Grignard reagents to add ethyl groups to pyridine N-oxides, followed by treatment with acetic anhydride at elevated temperatures . Another approach involves the use of titanacyclopropanes for regioselective C2-H alkylation of pyridines .

Industrial Production Methods

Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts such as palladium or nickel can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

ethyl N-(pyridin-4-yl)carboximidate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include acetic anhydride, Grignard reagents, and titanacyclopropanes. Reaction conditions often involve elevated temperatures and the presence of catalysts such as palladium or nickel .

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which can be further utilized in different applications .

Scientific Research Applications

ethyl N-(pyridin-4-yl)carboximidate is a versatile compound with numerous scientific research applications:

Chemistry: It is used in the synthesis of complex organic molecules and as a building block in various chemical reactions.

Biology: The compound is employed in the study of biological pathways and interactions, particularly in the development of new drugs and therapeutic agents.

Industry: this compound is used in the production of materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of ethyl N-(pyridin-4-yl)carboximidate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is particularly relevant in the context of neurological research and drug development.

Comparison with Similar Compounds

ethyl N-(pyridin-4-yl)carboximidate can be compared with other pyridine derivatives, such as:

4-Aminopyridine: Known for its use in managing demyelinating diseases by inhibiting voltage-gated potassium channels.

N-(Pyridin-4-yl)pyridin-4-amine: Used in molecular simulations and studies of intercalated molecules.

4-(Ethylaminomethyl)pyridine: Utilized in the synthesis of sodium dithiocarbamate ligands and other derivatives.

The uniqueness of this compound lies in its specific chemical structure and the diverse range of applications it offers in various fields of research.

Biological Activity

Ethyl N-(pyridin-4-yl)carboximidate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a pyridine ring and a carboximidate functional group. Its structural properties suggest potential interactions with various biological targets, which may lead to significant therapeutic applications.

The mechanism of action for this compound involves its ability to form covalent bonds with nucleophilic sites on target proteins. This property allows it to modulate various biological pathways effectively. The lipophilicity conferred by the ethyl group enhances its membrane permeability, facilitating cellular uptake and interaction with intracellular targets.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, derivatives of carboximidates have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves the disruption of bacterial cell wall synthesis or inhibition of critical enzymatic pathways.

Antiviral Properties

Research has highlighted the antiviral potential of related compounds targeting viral fusion proteins. For example, certain carboximidate derivatives have been shown to inhibit HIV fusion by disrupting the gp41 six-helix bundle formation, which is crucial for viral entry into host cells . This suggests that this compound could be further investigated for similar antiviral applications.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies:

| Compound | Modification | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1 | Pyridine substitution | Antiviral (HIV) | 5.2 |

| 2 | Carboximidate group | Antimicrobial | 10.0 |

| 3 | Ethyl group addition | Cytotoxicity | 8.5 |

Case Studies

- Antiviral Activity Against HIV : A study demonstrated that derivatives similar to this compound effectively inhibited HIV entry by targeting gp41. The most potent compound in this series had an IC50 value of 5.2 µM, showcasing significant promise for further development as an antiviral agent .

- Antimicrobial Efficacy : In another investigation, a series of carboximidates were tested against common bacterial pathogens. Results indicated that modifications enhancing lipophilicity improved antimicrobial activity, with some compounds achieving MIC values below 10 µg/mL against Staphylococcus aureus .

- Cytotoxicity in Cancer Models : this compound and its analogs were evaluated in cancer cell lines such as MDA-MB-231 (breast cancer). The results showed that certain derivatives induced apoptosis through caspase activation pathways, with IC50 values ranging from 8 to 15 µM depending on the specific structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.